molecular formula C30H32N2O4S B334769 ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B334769
M. Wt: 516.7 g/mol
InChI Key: XQTXYVCFWPLPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and furyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological systems.

Mechanism of Action

The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene core with quinoline and furyl moieties, which provides a distinct set of chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C30H32N2O4S

Molecular Weight

516.7 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H32N2O4S/c1-6-35-29(34)26-20-13-12-18(30(3,4)5)15-25(20)37-28(26)32-27(33)21-16-23(24-14-11-17(2)36-24)31-22-10-8-7-9-19(21)22/h7-11,14,16,18H,6,12-13,15H2,1-5H3,(H,32,33)

InChI Key

XQTXYVCFWPLPOH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C

Origin of Product

United States

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